molecular formula C18H17NO3S B2581552 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448026-76-3

1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2581552
CAS No.: 1448026-76-3
M. Wt: 327.4
InChI Key: GACFXMOURSGIPZ-UHFFFAOYSA-N
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Description

1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure, incorporating a chroman and a pyrrolidinone moiety. The presence of a 4-methylthiophene-2-carbonyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chroman Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Pyrrolidinone Ring: The chroman intermediate is then reacted with a suitable amine and a carbonyl compound to form the spirocyclic pyrrolidinone structure.

    Attachment of the 4-Methylthiophene-2-carbonyl Group: This step involves the acylation of the spirocyclic intermediate with 4-methylthiophene-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism by which 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the 4-methylthiophene-2-carbonyl group, making it less chemically diverse.

    4-Methylthiophene-2-carbonyl derivatives: These compounds do not have the spirocyclic structure, which may limit their biological activity.

Uniqueness

1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirocyclic structure and a 4-methylthiophene-2-carbonyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1'-(4-methylthiophene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-8-16(23-10-12)17(21)19-7-6-18(11-19)9-14(20)13-4-2-3-5-15(13)22-18/h2-5,8,10H,6-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFXMOURSGIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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